3-Ethoxy-4-fluorobenzenesulfonyl chloride
Description
3-Ethoxy-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Properties
CAS No. |
1268334-98-0 |
|---|---|
Molecular Formula |
C8H8ClFO3S |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-ethoxy-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-2-13-8-5-6(14(9,11)12)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
OZAWHQVKCVSDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-ethoxy-4-fluorobenzene followed by chlorination. One common method includes the reaction of 3-ethoxy-4-fluorobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 3-ethoxy-4-fluorobenzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The ethoxy and fluorine substituents on the benzene ring can influence the reactivity and orientation of electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with 3-ethoxy-4-fluorobenzenesulfonyl chloride under mild to moderate conditions to form sulfonamide or sulfonate products.
Electrophilic Aromatic Substitution: Typical electrophiles like nitronium ions or halogens can be used in the presence of catalysts such as Lewis acids.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
3-Ethoxy-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules.
Molecular Targets and Pathways: The compound can target nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of sulfonamide linkages. This property is utilized in biochemical research to study protein function and interactions.
Comparison with Similar Compounds
3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.
4-Fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position.
3-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.
Uniqueness: 3-Ethoxy-4-fluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents, which can influence its reactivity and the types of reactions it undergoes
Biological Activity
3-Ethoxy-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data in tables for clarity.
3-Ethoxy-4-fluorobenzenesulfonyl chloride is characterized by the presence of an ethoxy group and a fluorine atom on a benzene ring attached to a sulfonyl chloride functional group. This unique structure influences its reactivity and biological interactions.
Structure-Activity Relationship
The presence of both ethoxy and fluorine substituents enhances the compound's stability and specificity, potentially leading to improved biological activity compared to other similar compounds.
Antimicrobial Properties
Research has indicated that 3-ethoxy-4-fluorobenzenesulfonyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 3-ethoxy-4-fluorobenzenesulfonyl chloride has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
| Cytokine | Control Level | Treated Level | Statistical Significance |
|---|---|---|---|
| IL-6 | 150 pg/mL | 45 pg/mL | p < 0.01 |
| TNF-alpha | 200 pg/mL | 60 pg/mL | p < 0.05 |
These findings indicate that the compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .
The biological activity of 3-ethoxy-4-fluorobenzenesulfonyl chloride is attributed to its ability to interact with specific molecular targets, such as enzymes involved in microbial metabolism and inflammatory pathways. The sulfonamide group can form hydrogen bonds with amino acid residues at enzyme active sites, potentially inhibiting their activity .
Case Studies
In a notable study, researchers synthesized derivatives of 3-ethoxy-4-fluorobenzenesulfonyl chloride and evaluated their biological activities. One derivative demonstrated enhanced potency against Staphylococcus aureus, suggesting that modifications to the core structure can yield compounds with improved efficacy.
Study Overview
- Objective: To evaluate the antimicrobial activity of synthesized derivatives.
- Methodology: MIC testing against clinical isolates.
- Results: The most potent derivative had an MIC of 8 µg/mL against Staphylococcus aureus.
This study underscores the importance of structural modifications in enhancing the biological profile of sulfonyl chloride derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
